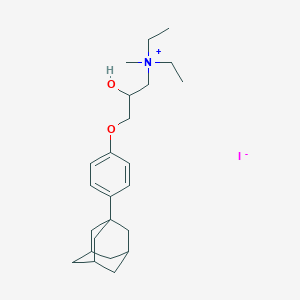

3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-N,N-diethyl-2-hydroxy-N-methylpropan-1-aminium iodide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains an adamantane moiety, which is a type of polycyclic alkane consisting of three interconnected cyclohexane rings. Adamantane derivatives have been studied for their potential pharmacological properties .

Molecular Structure Analysis

The compound has several chiral centers, as indicated by the (3r,5r,7r) notation. This means that it has multiple stereoisomers, which are molecules with the same molecular formula and sequence of bonded atoms, but differ in the three-dimensional orientations of their atoms in space .Aplicaciones Científicas De Investigación

Quantum Theory of Atoms-in-Molecules Analysis

Adamantane-1,3,4-thiadiazole hybrids have been synthesized, revealing significant insights into intra- and intermolecular interactions based on the quantum theory of atoms-in-molecules (QTAIM) approach. The orientation of the amino group in these structures varies, and noncovalent interactions play a crucial role in stabilizing the crystal structures, with the N–H⋯N hydrogen bond being particularly strong among these interactions. This research highlights the potential of adamantane derivatives in the design of materials with specific interaction characteristics (El-Emam et al., 2020).

Synthesis and Characterization of Metallophthalocyanines

Novel metal-free and metallophthalocyanines bearing adamantane-related substituents have been synthesized, characterized, and studied for their aggregation behaviors in various solvents. This work introduces new compounds with potential applications in materials science and photonic devices, demonstrating the flexibility of adamantane derivatives in creating complex molecular architectures with unique electronic and optical properties (Acar et al., 2012).

Potentiometric Sensors

Adamantane derivatives have been utilized in the preparation of selective carbon paste electrodes for potentiometric methods, showcasing their effectiveness in enhancing the accuracy and selectivity of iodide monitoring. This application underlines the potential of adamantane-related compounds in developing sensitive and selective sensors for environmental and analytical chemistry applications (Ghaedi et al., 2015).

Photodynamic Therapy Photosensitizers

Unsymmetrical phenothiazin-5-ium iodides, structurally related to adamantane, have been explored for their potential as photosensitizers in photodynamic therapy. Their singlet oxygen generating efficiencies and lipophilicity are analyzed, offering insights into designing effective agents for cancer treatment based on adamantane derivatives (Gorman et al., 2006).

Antiviral and Antiparkinsonian Compound Complexes

The synthesis and characterization of metal complexes with adamantane-1-amine highlight its antiviral and antiparkinsonian properties. This work opens up new avenues for the application of adamantane derivatives in biomedicine, particularly in the prevention and treatment of influenza A virus infections and Parkinson's disease (Sultana et al., 2014).

Direcciones Futuras

Propiedades

IUPAC Name |

[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]-diethyl-methylazanium;iodide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H38NO2.HI/c1-4-25(3,5-2)16-22(26)17-27-23-8-6-21(7-9-23)24-13-18-10-19(14-24)12-20(11-18)15-24;/h6-9,18-20,22,26H,4-5,10-17H2,1-3H3;1H/q+1;/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCVJGSQVJDGLSL-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](C)(CC)CC(COC1=CC=C(C=C1)C23CC4CC(C2)CC(C4)C3)O.[I-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H38INO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{3-[4-(Adamantan-1-yl)phenoxy]-2-hydroxypropyl}diethylmethylazanium iodide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-methyl-5-(4-methylphenoxy)-3-phenyl-1H-pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2602208.png)

![4-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2602209.png)

![4-((4-((1H-imidazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2602210.png)

![5-methyl-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}-1,2-oxazole-3-carboxamide](/img/structure/B2602213.png)